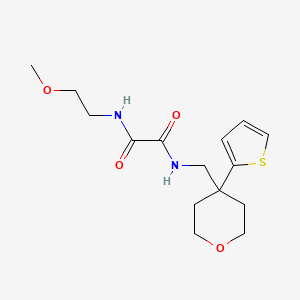

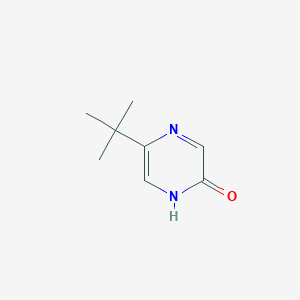

![molecular formula C25H28N2O5 B2821858 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-36-5](/img/structure/B2821858.png)

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and have diverse activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and UV-Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the pyrrole ring in the compound can participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Organic Photocatalysis

Dithieno[3,2-b2′,3′-d]pyrrole-based compounds have been investigated as : Dithieno[3,2-b:2′,3′-d]pyrrole-based compounds have been investigated as photocatalysts . These molecules can absorb light energy and initiate chemical reactions. Researchers have used them for the polymerization of (meth)acrylate monomers , such as methyl methacrylate, 2-(dimethylamino)ethyl methacrylate, and tert-butyl methacrylate. Under 365 nm UV irradiation , these photocatalysts yield (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .

Amphiphilic Copolymers for Micelleplex Formation

Dithieno[3,2-b:2′,3′-d]pyrrole derivatives are part of amphiphilic copolymers used in micelleplex formation . These copolymers consist of a hydrophobic core and a hydrophilic shell. Specifically, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a common hydrophilic block. These micelles find applications in drug delivery systems and gene therapy due to their ability to encapsulate and protect cargo .

Corrosion Inhibition

Dithieno[3,2-b:2′,3′-d]pyrrole derivatives have been evaluated as corrosion inhibitors . When incorporated into surfactants, they exhibit protective effects against metal corrosion. These surfactants are often cationic and may also serve as biocides. In particular, they find use in oilfield applications to combat sulfate-reducing microorganisms .

Catalysis and Process Regulation

Dithieno[3,2-b:2′,3′-d]pyrrole compounds act as catalysts in various chemical processes. Notably, they play a role in the synthesis of polyurethanes . Additionally, they serve as process regulators in different industrial applications .

Greenhouse Gas Absorption

Due to its weak basicity, dithieno[3,2-b:2′,3′-d]pyrrole has been studied for absorbing greenhouse gases , particularly carbon dioxide . Researchers explore its potential as a material for capturing and sequestering CO2 from the atmosphere .

General Applications

Beyond the specific fields mentioned, dithieno[3,2-b:2′,3′-d]pyrrole derivatives find use in other areas, including clays , intermediates , plasticizers , and adhesives .

Wirkmechanismus

The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrrole derivatives are known to have various biological activities such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-5-13-31-18-8-6-7-16(14-18)22-21-23(28)19-10-9-17(30-4)15-20(19)32-24(21)25(29)27(22)12-11-26(2)3/h6-10,14-15,22H,5,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIGROXORGDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16462081 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

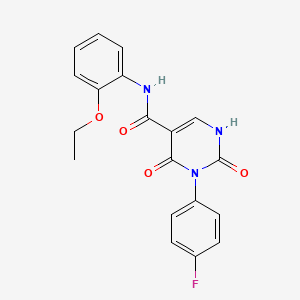

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)

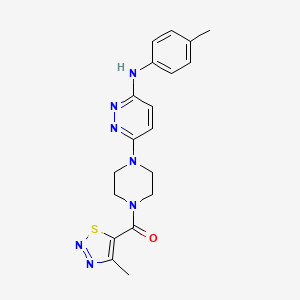

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

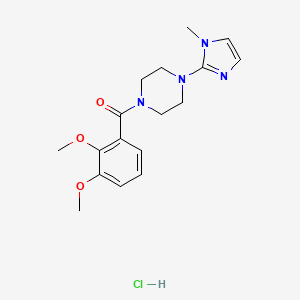

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)

![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)